molecular formula C18H28N4O2 B6123670 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Katalognummer B6123670
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: RYTKIDORLAKCHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a chemical compound commonly known as CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and epilepsy.

Wirkmechanismus

CPP-115 works by inhibiting the breakdown of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in the brain, leading to increased levels of this neurotransmitter. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide acts as an inhibitory neurotransmitter, reducing the activity of neurons in the brain and promoting relaxation and sleep. By increasing N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels, CPP-115 can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and improve sleep quality in humans. CPP-115 has been found to have a good safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

CPP-115 is a potent and selective inhibitor of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide-AT, making it a useful tool for studying the role of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide in various physiological processes. Its high selectivity and specificity also make it a valuable tool for drug discovery and development. However, CPP-115 is relatively expensive and may not be suitable for large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 could be used as an adjunct therapy to existing antiepileptic drugs. CPP-115 could also be investigated as a potential treatment for addiction, anxiety, and sleep disorders. Further studies are needed to determine the long-term safety and efficacy of CPP-115 in humans.

Synthesemethoden

CPP-115 can be synthesized using a multi-step process involving the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-bromomethyl-1-methyl-1H-pyrazole in the presence of a base, followed by the reaction with 3-(dimethylamino)propyl chloride and then with acetic anhydride. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase brain N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide levels and reduce seizures in animal models of epilepsy. CPP-115 has also been investigated as a potential treatment for addiction, anxiety, and sleep disorders.

Eigenschaften

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-21-12-14(11-19-21)8-9-17(23)20-15-10-18(24)22(13-15)16-6-4-2-3-5-7-16/h11-12,15-16H,2-10,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTKIDORLAKCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.